SR-4326

Description

Significance of Protein Kinase Inhibitors in Targeted Therapies

Protein kinases are a large family of enzymes that play a crucial role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. news-medical.net They function by transferring a phosphate (B84403) group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. news-medical.net This seemingly simple modification acts as a molecular switch, turning protein activity on or off and thereby controlling complex signaling networks.

Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer. news-medical.net Aberrant kinase signaling can lead to uncontrolled cell proliferation, survival, and metastasis. This central role in disease pathology has made protein kinases highly attractive targets for therapeutic intervention. news-medical.netnews-medical.net

The development of small-molecule protein kinase inhibitors has been a major breakthrough in targeted cancer therapy. news-medical.netomicsonline.org These drugs are designed to specifically block the activity of a particular kinase or a small number of related kinases, thereby interrupting the signaling pathways that drive tumor growth. This targeted approach offers the potential for greater efficacy and reduced side effects compared to traditional chemotherapy. As of 2024, over 80 small-molecule protein kinase inhibitors have received FDA approval, underscoring their profound impact on clinical practice. news-medical.net

The Aminopyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the quest for novel kinase inhibitors, certain chemical structures, or "scaffolds," have proven to be particularly effective starting points for drug design. The aminopyrazole nucleus is one such "privileged structure" in medicinal chemistry. mdpi.comresearchgate.netdntb.gov.ua A pyrazole (B372694) is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The "amino" prefix indicates the presence of an amino group (-NH2) attached to the pyrazole ring.

The aminopyrazole scaffold is considered privileged due to its ability to form key interactions with the ATP-binding site of a wide range of protein kinases. mdpi.comnih.gov The arrangement of nitrogen atoms and the amino group allows for the formation of multiple hydrogen bonds with the kinase hinge region, a critical part of the ATP-binding pocket. This provides a strong anchor for the inhibitor and is a crucial determinant of its potency.

Furthermore, the aminopyrazole core offers multiple points for chemical modification, allowing medicinal chemists to fine-tune the properties of the inhibitor. researchgate.net By adding different chemical groups to the scaffold, it is possible to improve its selectivity for the target kinase, enhance its potency, and optimize its pharmacokinetic properties (i.e., how the drug is absorbed, distributed, metabolized, and excreted by the body). This versatility has led to the discovery of numerous aminopyrazole-based inhibitors targeting a variety of kinases involved in cancer, inflammation, and infectious diseases. mdpi.comnih.gov

Table 1: Representative Aminopyrazole-Based Kinase Inhibitors and Their Targets

| Compound Name | Target Kinase(s) | Therapeutic Area |

| Pirtobrutinib | Bruton's tyrosine kinase (BTK) | Cancer (Mantle Cell Lymphoma) |

| AT7519 | Cyclin-dependent kinases (CDKs) | Cancer |

| AT9283 | Aurora kinases, JAK, Abl | Cancer |

| BKI 1708 | Bumped-kinase inhibitors (BKIs) | Cryptosporidiosis |

| BKI 1770 | Bumped-kinase inhibitors (BKIs) | Cryptosporidiosis |

Identification of Aminopyrazole Inhibitor, 4326 (SR-4326) as a Preclinical Lead Compound

The journey of a drug from a laboratory curiosity to a clinical candidate begins with the identification of a lead compound. A lead compound is a molecule that demonstrates the desired biological activity in initial screening assays and possesses chemical properties that suggest it can be developed into a drug. nih.gov The process of lead identification often involves screening large libraries of chemical compounds against a specific biological target.

While specific public data for a compound designated "Aminopyrazole Inhibitor, 4326" or "SR-4326" is not available, we can surmise the likely process of its identification as a preclinical lead. It is probable that SR-4326 emerged from a high-throughput screening campaign where a library of diverse chemical compounds was tested for its ability to inhibit a particular protein kinase of interest. Following the initial "hit," further studies would have been conducted to confirm its activity and assess its selectivity against other kinases.

The selection of a hit compound to become a lead is a critical decision in the drug discovery process. nih.gov This decision is based on a number of factors, including:

Potency: The concentration of the compound required to produce the desired biological effect.

Selectivity: The ability of the compound to inhibit the target kinase without affecting other kinases.

Drug-like properties: The physicochemical properties of the compound that influence its absorption, distribution, metabolism, and excretion (ADME).

Tractability for chemical modification: The ease with which the compound can be chemically modified to improve its properties.

Once a compound like SR-4326 is designated as a lead, it enters the lead optimization phase of preclinical development. nuvisan.com

Overview of Research Trajectory and Contributions

The path from a lead compound to a clinical candidate is a multi-step, iterative process known as lead optimization. nuvisan.com The primary goal of this phase is to systematically modify the chemical structure of the lead compound to enhance its desirable properties while minimizing any undesirable ones. nih.govnuvisan.com

For a hypothetical compound like Aminopyrazole Inhibitor, 4326, the research trajectory would involve a close collaboration between medicinal chemists, biologists, and pharmacologists. The typical workflow would include:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists would synthesize a series of analogs of SR-4326, making systematic changes to its chemical structure. These analogs would then be tested in biological assays to determine how the changes in structure affect the compound's potency and selectivity. This process helps to build a detailed understanding of the relationship between the compound's structure and its biological activity.

In Vitro ADME Profiling: The lead compound and its key analogs would be subjected to a battery of in vitro tests to assess their metabolic stability, permeability, and potential for drug-drug interactions. nuvisan.com

In Vivo Efficacy Studies: Promising compounds would be tested in animal models of the target disease to evaluate their ability to produce the desired therapeutic effect in a living organism.

Pharmacokinetic (PK) Studies: These studies examine how the drug is absorbed, distributed, metabolized, and eliminated in animal models. The goal is to identify a compound with a PK profile that is suitable for administration in humans.

The culmination of this intensive research effort is the selection of a single compound, the "clinical candidate," which is deemed to have the optimal balance of potency, selectivity, and drug-like properties to proceed into human clinical trials. nih.gov The journey of Aminopyrazole Inhibitor, 4326, though hypothetical in its specifics, exemplifies the rigorous and systematic approach required to translate a promising chemical scaffold into a potential new medicine.

Table 2: Key Preclinical Development Stages for a Lead Compound

| Stage | Key Activities | Desired Outcome |

| Lead Identification | High-throughput screening, hit confirmation, initial characterization | Identification of a promising lead compound with desired biological activity. |

| Lead Optimization | Structure-activity relationship (SAR) studies, ADME/PK profiling | Improvement of potency, selectivity, and drug-like properties. |

| In Vivo Proof of Concept | Efficacy studies in animal models of disease | Demonstration of therapeutic effect in a living organism. |

| Preclinical Safety Assessment | Toxicology studies in animals | Identification of a safe dose range for human studies. |

| Candidate Selection | Comprehensive review of all preclinical data | Selection of a single compound to advance into clinical trials. |

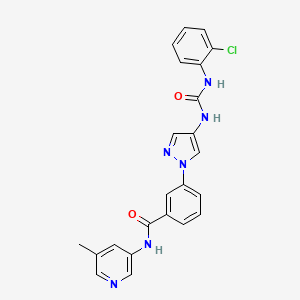

Structure

3D Structure

Properties

Molecular Formula |

C23H19ClN6O2 |

|---|---|

Molecular Weight |

446.9 g/mol |

IUPAC Name |

3-[4-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]-N-(5-methyl-3-pyridinyl)benzamide |

InChI |

InChI=1S/C23H19ClN6O2/c1-15-9-17(12-25-11-15)27-22(31)16-5-4-6-19(10-16)30-14-18(13-26-30)28-23(32)29-21-8-3-2-7-20(21)24/h2-14H,1H3,(H,27,31)(H2,28,29,32) |

InChI Key |

KVVQUXAGSWSMKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)NC(=O)C2=CC(=CC=C2)N3C=C(C=N3)NC(=O)NC4=CC=CC=C4Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Space Exploration

General Synthetic Strategies for Aminopyrazole Core Structures

The formation of the aminopyrazole ring is a cornerstone of synthesizing this class of inhibitors. Several classical and modern synthetic reactions are employed to construct this heterocyclic system, each offering distinct advantages in terms of substrate scope, regioselectivity, and efficiency.

Cyclization reactions are fundamental to the formation of the pyrazole (B372694) ring. These reactions typically involve the intramolecular cyclization of a linear precursor containing the requisite nitrogen and carbon atoms.

A prominent method involves the reaction of hydrazines with β-ketonitriles. The initial step is the formation of a hydrazone intermediate through the nucleophilic attack of the hydrazine (B178648) on the carbonyl group of the β-ketonitrile. Subsequent intramolecular attack of the second nitrogen atom of the hydrazine onto the nitrile carbon leads to cyclization and formation of the 5-aminopyrazole ring. beilstein-journals.orgnih.gov The regioselectivity of this reaction can be influenced by the substitution pattern of the hydrazine and the reaction conditions. For instance, the use of monosubstituted hydrazines can lead to a mixture of regioisomeric N-substituted 3-aminopyrazoles and 5-aminopyrazoles. chim.it

Another cyclization strategy is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles. While less common for the direct synthesis of simple aminopyrazoles, it is a powerful tool for constructing more complex, fused pyrazole systems.

Condensation reactions are the most widely used methods for synthesizing the aminopyrazole core. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol.

The most common condensation reaction for 3(5)-aminopyrazole synthesis is the reaction between a hydrazine and a 1,3-dielectrophilic compound, where one of the electrophilic groups is a nitrile. chim.it A classic example is the condensation of hydrazines with β-ketonitriles, as mentioned above, which can also be classified as a condensation-cyclization sequence. beilstein-journals.orgnih.gov

Another major route involves the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position. chim.itarkat-usa.org The reaction proceeds via a Michael addition of the hydrazine to the double bond, followed by elimination of the leaving group and subsequent cyclization. The choice of reaction conditions, such as the use of microwave irradiation, can significantly reduce reaction times. chim.it For example, the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) can yield either the 5-aminopyrazole or the 3-aminopyrazole (B16455) as the major product depending on the reaction conditions (acidic vs. basic). chim.it

The Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is also utilized, particularly for the synthesis of 4-aminopyrazoles. chim.it

Table 1: Examples of Condensation Reactions for Aminopyrazole Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.orgnih.gov |

| α,β-Unsaturated nitrile | Hydrazine | 3(5)-Aminopyrazole | chim.itarkat-usa.org |

| 1,3-Dicarbonyl compound | Hydrazine | 4-Aminopyrazole | chim.it |

| Malononitrile (B47326) | Hydrazine | 3,5-Diaminopyrazole | nih.gov |

A common MCR for the synthesis of 5-aminopyrazoles involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative. beilstein-journals.org In this reaction, the Knoevenagel condensation of the aldehyde and malononitrile first generates an alkylidenemalononitrile intermediate. Subsequent Michael addition of the hydrazine followed by cyclization affords the highly substituted 5-aminopyrazole. beilstein-journals.org

Another example is a one-pot, three-component reaction of a hydrazine hydrate, a phenyl isothiocyanate, and a 1,3-dicarbonyl compound, mediated by iodine, to produce multi-substituted aminopyrazoles. tandfonline.com MCRs can also be employed to construct fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, by reacting 5-aminopyrazoles, aldehydes, and β-diketones. beilstein-journals.org

Table 2: Examples of Multi-Component Reactions for Aminopyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Product Type | Reference |

| Aldehyde | Malononitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.org |

| Hydrazine hydrate | Phenyl isothiocyanate | 1,3-Dicarbonyl compound | Multi-substituted aminopyrazole | tandfonline.com |

| 5-Aminopyrazole | Aldehyde | β-Diketone | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the aminopyrazole core, allowing for the introduction of various substituents at specific positions. mit.edunih.gov While not typically used for the primary construction of the pyrazole ring itself, these methods are crucial for the synthesis of complex aminopyrazole derivatives from simpler, halogenated pyrazole precursors.

Common palladium-catalyzed reactions applied to pyrazole systems include the Suzuki-Miyaura coupling (for C-C bond formation), the Buchwald-Hartwig amination (for C-N bond formation), and the Sonogashira coupling (for C-C triple bond formation). mit.eduacs.org For instance, N-arylation of the pyrazole ring can be achieved through the palladium-catalyzed coupling of a bromopyrazole with an amine or an amide. chim.itmit.edu The development of specialized phosphine (B1218219) ligands has been instrumental in achieving high efficiency and selectivity in these transformations. mit.edu

These cross-coupling strategies are particularly valuable in the later stages of a synthetic sequence to build molecular complexity and to perform structure-activity relationship (SAR) studies by introducing a diverse array of functional groups.

Derivatization Approaches for Aminopyrazole Inhibitor, 4326 Analogs

Once the core aminopyrazole scaffold is synthesized, further derivatization is often necessary to achieve the desired biological activity and pharmacokinetic properties. For inhibitors like Aminopyrazole inhibitor, 4326, which are known to target protein kinases, modifications are strategically made to optimize interactions with the target protein.

The urea (B33335) moiety is a common feature in many kinase inhibitors, often acting as a key hydrogen bond donor and acceptor to interact with the hinge region of the kinase. columbia.edu In the context of aminopyrazole inhibitors, including analogs of SR-4326, modifications to the urea group are a critical aspect of SAR studies. acs.orgnih.gov

The synthesis of these urea derivatives typically involves the reaction of an aminopyrazole intermediate with an appropriate isocyanate. columbia.edu Alternatively, the aminopyrazole can be treated with phosgene (B1210022) or a phosgene equivalent to generate a pyrazole isocyanate, which is then reacted with a desired amine. columbia.edu

Systematic modifications of the urea moiety can explore the impact of various substituents on inhibitor potency and selectivity. For example, replacing the phenyl group of the urea with an alkyl group can lead to a significant loss of activity, highlighting the importance of the aromatic ring for binding. nih.gov Furthermore, the substitution pattern on the phenyl ring of the urea is crucial. Introduction of different substituents at various positions of the phenyl ring allows for the probing of specific pockets within the kinase active site. columbia.edu

The biological role of the urea N-H groups can be investigated by replacing them with N-methyl or CH2 groups. columbia.edu These modifications can provide insights into the hydrogen bonding requirements for potent inhibition. For instance, N-methylation of the urea nitrogen can help to determine if a hydrogen bond donation from that specific nitrogen is essential for binding.

Table 3: Synthetic Strategies for Urea Moiety Modification in Aminopyrazole Inhibitors

| Starting Material | Reagent(s) | Product | Purpose of Modification | Reference |

| Aminopyrazole | Aryl isocyanate | N-Aryl-N'-pyrazolyl urea | Explore effect of aryl substituents | columbia.eduacs.org |

| Aminopyrazole | Phosgene, then Amine | N-Alkyl/Aryl-N'-pyrazolyl urea | Introduce diverse substituents | columbia.edu |

| Aminopyrazole | 4-Chlorophenyl isothiocyanate | N-(4-Chlorophenyl)-N'-(pyrazolyl)thiourea | Evaluate role of urea oxygen | columbia.edu |

| N-Methylaminopyrazole | Aryl isocyanate | N-Aryl-N'-methyl-N'-pyrazolyl urea | Probe importance of N-H bond | columbia.edu |

These derivatization strategies, particularly focused on the urea moiety, have been instrumental in the development of potent and selective aminopyrazole-based kinase inhibitors. acs.orgsci-hub.se

Modifications on the Amide Moiety and Connecting Linkers

Structure-activity relationship (SAR) studies on aminopyrazole-based inhibitors have thoroughly investigated the impact of altering the amide portion and the linkers connecting different parts of the molecule. Starting from the lead compound SR-4326, which features a methylpyridine amide moiety, researchers have explored numerous modifications to enhance inhibitory activity and selectivity. nih.govsci-hub.se

One key area of modification was the urea NH group. Any substitution on this nitrogen atom was found to be detrimental to JNK3 potency. For instance, a simple methyl substitution (compound 8j ) resulted in a significant drop in activity, with an IC₅₀ of 3063 nM. acs.org Larger substituents led to even less active compounds. acs.org This is likely because the urea NH is involved in crucial hydrogen-bonding interactions with protein residues in the kinase's ATP-binding site. acs.org

Conversely, modifications to the amide structure connected to the pyrazole core yielded more promising results. When the pyridine (B92270)/pyrimidine amide structures, which can sometimes be associated with cytotoxicity, were replaced with five-membered heterocyclic ring systems, notable effects on potency and selectivity were observed. acs.org For example, amides based on N-methylpyrazole (compounds 26a–d ) showed potency and isoform selectivity comparable to the lead compound SR-4326. acs.org However, using an N-methyl-triazole (26e ) led to a five-fold decrease in JNK3 inhibitory activity. acs.org Increasing the size of the substituent on the pyrazole's NH group proved beneficial; an N-isopropyl substitution (26f ) produced a JNK3 inhibitor with better isoform selectivity than its N-methyl counterpart (26a ). acs.org

Further exploration involved replacing the methylpyridine moiety of SR-4326 with a pyrrolidinylpyrazole group, which resulted in an aminopyrazole inhibitor (10 ) with subnanomolar IC₅₀ values for JNK3 and high selectivity over JNK1 and JNK2. sci-hub.se In other studies focusing on FGFR inhibitors, modifying the linker between the core and the P-loop of the kinase was critical. Saturating an olefin linker (15 ) caused a major loss of potency, highlighting the need for a rigid linker. nih.gov A series of nitrogen-containing heterocycles, such as azetidine (B1206935) (17 ), pyrrolidine (B122466) (18 ), and piperidine (B6355638) (19 ), were also introduced as linkers via a phenyl ring to improve drug metabolism and pharmacokinetic profiles. nih.gov

| Compound | Modification | Target | IC₅₀ (nM) | Selectivity vs. JNK1 | Reference |

|---|---|---|---|---|---|

| SR-4326 | Lead Compound (Methylpyridine amide) | JNK3 | - | 18.5-fold | acs.orgnih.gov |

| 8j | Methyl substitution on urea NH | JNK3 | 3063 | - | acs.org |

| 26e | N-methyl-triazole amide | JNK3 | ~5x less potent than SR-4326 | - | acs.org |

| 26f | N-isopropyl-pyrazole amide | JNK3 | Improved | Better than N-methyl analog | acs.org |

| 10 | Pyrrolidinylpyrazole amide | JNK3 | Subnanomolar | >500-fold | sci-hub.se |

Substitutions on Phenyl and Heterocyclic Rings

Systematic substitution on the aromatic and heterocyclic rings of the aminopyrazole scaffold has been a key strategy for refining inhibitor properties. The phenyl group of the urea moiety was found to be critical; replacing it with an alkyl group (8a ) was not tolerated and led to a significant loss of activity. acs.orgnih.gov A compound with no substitutions on this phenyl ring (8b ) had similar JNK3 inhibition to SR-4326 but lacked isoform selectivity. acs.orgnih.gov

Introducing fluoro substitutions on the central phenyl ring produced a distinct SAR profile. acs.orgnih.gov While mono-fluoro substitutions at the ortho, meta, or para positions (8f , 8g , 8h ) resulted in reduced JNK3 inhibition compared to SR-4326, they did enhance isoform selectivity against JNK1. acs.orgnih.gov

In the context of FGFR inhibitors, small alkyl groups and ethers at the 5-position of the pyrazole ring were well-tolerated, with an isopropyl group (6 ) providing the most potent activity. nih.gov Alternative hinge-binding heterocycles like thiazoles and imidazoles were also explored and found to yield single-digit nanomolar potency, as their polarized C-H bonds can mimic the hydrogen-bonding interactions of the pyrazole N-H. nih.gov Research on CDK2/Cyclin A inhibitors indicated that substitutions at the meta position of the phenyl ring attached to the pyrazole core were detrimental to activity. researchgate.netnih.gov

| Compound | Ring Modified | Substitution | Effect on Activity/Selectivity | Reference |

|---|---|---|---|---|

| 8a | Urea Moiety | Phenyl replaced with alkyl | Significant loss of JNK inhibition | acs.orgnih.gov |

| 8b | Urea Moiety | Unsubstituted phenyl | Similar JNK3 IC₅₀ to SR-4326, no isoform selectivity | acs.orgnih.gov |

| 8f, 8g, 8h | Central Phenyl Ring | Mono-fluoro (ortho, meta, para) | Reduced JNK3 potency, improved JNK1 selectivity | acs.orgnih.gov |

| 6 | Pyrazole Ring (Position 5) | Isopropyl group | Most potent for FGFR inhibition | nih.gov |

Focused Library Synthesis and Diversity-Oriented Synthesis Techniques

The development of aminopyrazole inhibitors has been accelerated by the application of focused library synthesis and diversity-oriented synthesis (DOS). These approaches allow for the systematic exploration of the chemical space around a core scaffold to identify compounds with improved biological profiles. nih.govnih.gov

A focused library of 40 aminopyrazole-based compounds was synthesized to probe the hydrophobic and solvent-exposed regions of cyclin-dependent kinases (CDKs). nih.gov The synthesis involved condensing Boc-protected aminopyrazoles with various substituted acids or acid chlorides, followed by the removal of the Boc protecting group. nih.gov This systematic exploration led to the identification of an analog with sub-micromolar potency and excellent selectivity for CDK2 and CDK5. nih.gov

Diversity-oriented synthesis (DOS) has also been employed, using multicomponent reactions (MCRs) to generate a wide range of heterocyclic structures from simple starting materials. nih.govresearchgate.net For instance, 5-aminopyrazoles bearing a carboxamide fragment have been used in condensations with 1,3-cyclohexanediones and aromatic aldehydes. nih.gov By varying reaction parameters and using methods like ultrasonication or microwave irradiation, it is possible to switch the cyclization pathway to produce different heterocyclic systems, including spiroheterocycles. nih.govresearchgate.net This strategy allows for the rapid generation of molecular complexity and the exploration of novel chemical scaffolds. acs.org

Synthetic routes to the aminopyrazole core itself are well-established, commonly involving the condensation of a hydrazine with a 1,3-dielectrophilic compound, such as an α,β-unsaturated nitrile. chim.itmdpi.com More advanced methods include copper-catalyzed three-component processes and metal-free annulation reactions to build the pyrazole ring. mdpi.com These synthetic advancements provide efficient access to the core structures needed for building focused and diverse compound libraries. acs.orgchim.it

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd

Elucidation of Key Structural Features for Potency and Selectivity

Impact of Substituent Patterns on JNK3 Inhibition

SAR studies on the aminopyrazole scaffold have meticulously examined the impact of substituents on both the urea (B33335) and amide moieties of the molecule. acs.orgsci-hub.se

Investigations into the phenyl group of the urea moiety revealed that an aromatic group is crucial for activity. acs.orgnih.gov Replacing the phenyl ring with an alkyl group, as in compound 8a , led to a significant loss of JNK inhibition. acs.orgnih.gov An unsubstituted phenyl ring (8b ) resulted in JNK3 inhibition similar to the lead compound SR-4326 but demonstrated virtually no isoform selectivity against JNK1. acs.orgnih.gov Chloro-substitutions at the meta- (8d ) and para- (8e ) positions decreased JNK affinity, potentially due to spatial constraints within the binding pocket. acs.org Conversely, an ortho-chloro substitution (8c ) yielded higher JNK3 potency, which was attributed to additional hydrophobic interactions. nih.gov

| Compound | Modification vs. SR-4326/8c | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK3/JNK1 Selectivity |

|---|---|---|---|---|

| SR-4326 | Lead Compound | 41 | 759 | 18.5 |

| 8a | Phenyl urea replaced with alkyl | >10000 | >10000 | - |

| 8b | Unsubstituted phenyl urea | 43 | 52 | 1.2 |

| 8c | 2'-Chloro on phenyl urea | 25 | 110 | 4.4 |

| 22b | 2'-Methyl on pyridine (B92270) amide | 93 | 1740 | 18.7 |

Role of Fluorine Interactions in Binding Affinity and Selectivity

The introduction of fluorine substituents to the aminopyrazole scaffold produced distinct and sometimes unexpected SAR profiles. acs.orgnih.gov Unlike other halogens, fluorine can participate in unique interactions such as F–H hydrogen bonds, multipolar interactions, and π-interactions, which can alter an inhibitor's conformation within the binding pocket. acs.orgnih.gov

When mono-fluoro substitutions were made on the phenyl urea ring, a reduction in JNK3 inhibitory activity was observed for all three positions (ortho, meta, and para) compared to the lead compounds. acs.orgnih.gov For instance, an ortho-fluoro substitution (8f ) led to a roughly 3-fold loss of potency compared to the unsubstituted version (8b ). acs.orgnih.gov However, these substitutions often enhanced isoform selectivity. acs.orgnih.gov

Similarly, when fluorine atoms were introduced to the benzamide (B126) ring, a loss of JNK3 potency was noted for all tested compounds (16a–d ). acs.orgnih.gov The 3-fluoro derivative 16b , in particular, showed a dramatic decrease in activity, with an IC₅₀ value in the micromolar range. acs.orgnih.gov This reduction in potency is thought to be caused by these special fluorine interactions forcing an unfavorable orientation of the inhibitor in the ATP binding pocket. acs.orgnih.gov

| Compound | Fluorine Substitution | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK3/JNK1 Selectivity |

|---|---|---|---|---|

| 8f | ortho-Fluoro on phenyl urea | 121 | 1210 | 10.0 |

| 8g | meta-Fluoro on phenyl urea | 73 | 1090 | 14.9 |

| 8h | para-Fluoro on phenyl urea | 69 | 1100 | 15.9 |

| 16a | 2-Fluoro on benzamide | 117 | >10000 | >85 |

| 16b | 3-Fluoro on benzamide | 4588 | >10000 | >2.2 |

| 16d | 6-Fluoro on benzamide | 213 | >10000 | >47 |

Effects of Heterocyclic Ring System Replacements

To improve properties and escape potential liabilities associated with pyridine/pyrimidine amides, other heterocyclic ring systems were explored as replacements for the amide moiety. acs.org Amides based on five-membered heterocyclic rings were investigated, showing varied results. acs.orgnih.gov

N-methylpyrazole compounds (26a–d ) exhibited potency and isoform selectivity comparable to the lead compound SR-4326. acs.orgnih.gov However, using an N-methyl-triazole (26e ) resulted in a 5-fold decrease in JNK3 inhibitory activity. acs.orgnih.gov It was discovered that larger substituents on the pyrazole (B372694) nitrogen could be beneficial. For example, an N-isopropyl substitution (26f ) yielded a JNK3 inhibitor with improved isoform selectivity over its N-methyl counterpart (26a ). acs.orgnih.gov The replacement of the methylpyridine moiety with a pyrrolidinylpyrazole led to compound 26k , which displayed a subnanomolar IC₅₀ value for JNK3 and over 500-fold selectivity against JNK1. nih.govsci-hub.se

| Compound | Heterocyclic Amide Moiety | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK3/JNK1 Selectivity |

|---|---|---|---|---|

| 22h | Pyrimidine | 30 | 210 | 7.0 |

| 26a | N-Methylpyrazole | 32 | 595 | 18.6 |

| 26e | N-Methyl-triazole | 155 | 1054 | 6.8 |

| 26f | N-Isopropylpyrazole | 30 | 1034 | 34.5 |

| 26k | Pyrrolidinylpyrazole | 0.8 | 417 | >500 |

Molecular Recognition and Binding Mode Analysis

X-ray Co-Crystal Structures of Aminopyrazole Inhibitors with Target Kinases (e.g., JNK3-Inhibitor Complexes)

To understand the structural basis for the observed SAR, X-ray crystallography was employed. acs.orgnih.gov The crystal structure of a highly potent and selective inhibitor, 26k , in a complex with JNK3 was solved at a resolution of 1.8 Å (PDB ID: 4WHZ). acs.orgnih.govrcsb.org This structure provided critical insights into the binding mode of aminopyrazole-based inhibitors. nih.govrcsb.org

The analysis revealed that the inhibitor binds in the ATP-binding site of JNK3. sci-hub.senih.gov A key feature of the aminopyrazole class's selectivity for JNK3 over p38 is the highly planar nature of the pyrazole and N-linked phenyl structures, which fit better into the smaller active site of JNK3 compared to the larger active site of p38. nih.govnih.govrcsb.org The binding of these inhibitors induces a conformational change in the gatekeeper methionine residue to accommodate the ligand. nih.gov The co-crystal structure of 26k with JNK3 supports the observed SAR and serves as a valuable tool for the design of next-generation inhibitors. acs.orgnih.gov

Identification of Hinge Region Interactions

A crucial element of the binding mode for aminopyrazole inhibitors is their interaction with the hinge region of the kinase, which connects the N- and C-lobes. nih.govmdpi.com The aminopyrazole core is recognized as a well-established adenine-mimetic pharmacophore that consistently forms hydrogen bonds with hinge residues. nih.govmdpi.com

The X-ray crystal structure of 26k bound to JNK3 explicitly shows the inhibitor interacting with the hinge via hydrogen bonds. acs.orgnih.gov Specifically, the N2 of the central pyrazole ring and the NH of the amide group form hydrogen bonds with the backbone of the hinge residue Met149, with a bond distance measured between 2.7 and 3.2 Å. acs.orgnih.gov This interaction pattern, where the aminopyrazole scaffold engages the kinase hinge, is a recurring and essential feature for the inhibitory activity of this class of compounds against JNK3 and other kinases. nih.govmdpi.commdpi.com

Analysis of Hydrophobic Pocket Occupancy and Conformational Changes

A key determinant of the potency and selectivity of aminopyrazole inhibitors is their interaction with hydrophobic pockets within the kinase active site. The ATP-binding site of kinases, the primary target for these inhibitors, is flanked by several hydrophobic regions. nih.gov The nature of the substituents on the aminopyrazole core dictates how effectively these pockets are occupied.

For instance, in the context of p38 MAP kinase, a diaryl urea-based pyrazole inhibitor was shown to bind deep within a hydrophobic pocket created by a significant conformational change in the enzyme. columbia.edu This change involves the Asp168-Phe169-Gly170 (DFG) motif, a conserved element in kinases. The inhibitor stabilizes a "DFG-out" conformation, where the phenylalanine residue moves approximately 10 Å from its usual position, exposing a new allosteric site. columbia.educolumbia.edu The inhibitor's tert-butyl group becomes embedded in this newly formed pocket, an interaction critical for high-affinity binding. nih.govcolumbia.edu SAR studies have confirmed that replacing this bulky group with a smaller one, like a methyl group, leads to a drastic reduction in activity, underscoring the importance of this hydrophobic interaction. columbia.edu

Selectivity between closely related kinases, such as c-Jun N-terminal kinase 3 (JNK3) and p38, is also governed by hydrophobic interactions and conformational adaptability. The selectivity of certain aminopyrazole inhibitors for JNK3 over p38 is attributed to the highly planar nature of the pyrazole and its N-linked phenyl structures, which fit better into the smaller active site of JNK3. nih.govnih.govrcsb.org In contrast, the larger ATP binding pocket of p38 can accommodate bulkier moieties, a feature exploited to design p38-selective inhibitors. nih.gov The "gatekeeper" residue, which is a threonine (Thr106) in p38 but a methionine in JNK isoforms, is a critical difference that creates a deeper hydrophobic pocket in p38, allowing for the design of selective inhibitors. nih.gov Binding of some inhibitors can induce movement of the gatekeeper residue, further influencing the inhibitor's fit and selectivity. nih.gov

The binding of inhibitors can also trigger conformational changes in other parts of the kinase. For example, some inhibitors that bind to phosphorylated p38α can induce a "flipped" conformation of the activation loop, making the phospho-threonine more accessible to phosphatases and thereby increasing the rate of kinase deactivation. biorxiv.org This represents a dual-action mechanism of inhibition.

Hydrogen Bonding Networks at the Active Site

While hydrophobic interactions are crucial, a well-defined network of hydrogen bonds is essential for anchoring the aminopyrazole inhibitor within the active site. A conserved hydrogen bond typically forms between the aminopyrazole core and the backbone amide of a key residue in the kinase's hinge region. nih.gov

In p38 kinase, pyridinyl imidazole (B134444) inhibitors form a critical hydrogen bond between the pyridine nitrogen and the main-chain nitrogen of Met109. nih.govnih.gov Similarly, for JNK3, aminopyrazole inhibitors like SR-3737 and SR-3451 maintain a conserved hydrogen bond with the main-chain nitrogen of Met149. nih.gov The urea moiety in some pyrazole-based inhibitors establishes a bidentate hydrogen bond with the side chain of Glu71 in p38. columbia.edu The significance of these interactions is demonstrated by the substantial loss of activity when the hydrogen-bonding capability of the urea is removed through N-methylation. columbia.edu

Computational Modeling in SAR and SBDD

Computational modeling is an indispensable tool in the design and optimization of aminopyrazole inhibitors, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Docking and Dynamics Simulations

Molecular docking is widely used to predict the binding poses of aminopyrazole inhibitors in the active site of their target kinases. nih.govnih.gov It allows for the rapid in silico screening of virtual compound libraries and helps prioritize molecules for synthesis. Docking studies on pyrazole derivatives targeting p38 MAP kinase have successfully predicted binding modes, showing interactions with both ATP-binding and allosteric lipid-binding pockets. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the inhibitor-kinase complex, evaluating its stability and conformational changes over time. nih.govacs.orgresearchgate.net MD simulations have been employed to study 4-benzoyl-5-aminopyrazole inhibitors of p38α, revealing key interactions and providing a rationale for their selective inhibition of p38α/β isoforms over γ/δ. nih.govacs.org These simulations, combined with binding free energy calculations (e.g., MM/GBSA), show a strong correlation with experimentally observed biological activities. nih.govacs.org Furthermore, advanced techniques like Gaussian-accelerated molecular dynamics have been used to simulate the entire binding pathway of inhibitors to p38, revealing a mechanism of initial recruitment followed by slower conformational rearrangements. nih.gov These simulations show that different inhibitor types may use distinct entry routes, which can explain their varying kinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. arabjchem.org For aminopyrazole and related kinase inhibitors, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been instrumental. nih.govacs.orgresearchgate.net These studies generate 3D contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. nih.govacs.org

A QSAR study on 4-benzoyl-5-aminopyrazole inhibitors of p38α highlighted the structural requirements for potent inhibition. nih.govacs.orgresearchgate.net Similarly, a QSAR analysis of 44 pyrazole derivatives as p38α inhibitors successfully created a predictive model using descriptors selected by a genetic algorithm, which can be used to estimate the activity of new compounds before their synthesis. arabjchem.org

Fragment-Based Drug Design (FBDD) and Fragment-to-Lead Optimization Strategies

FBDD has emerged as a powerful strategy for discovering novel aminopyrazole inhibitors. frontiersin.org This approach begins by screening small, low-complexity fragments to identify weak but efficient binders to the target protein. frontiersin.org These hits are then optimized into more potent lead compounds through strategies like fragment growing, linking, or merging. frontiersin.org

This method was successfully used to develop potent phenyl aminopyrazole inhibitors of E. coli gyrase B. nih.gov An initial low-affinity fragment was identified and then optimized with the aid of X-ray crystallography, leading to a lead compound with an IC50 of 160 nM. nih.gov In another example, fragment screening against Mycobacterium tuberculosis CYP121 identified a 5-aminopyrazole fragment that was optimized into a low micromolar inhibitor. acs.org The process often involves in silico screening to guide the synthesis of analogues that can optimize binding interactions. acs.org The development of the multi-targeted kinase inhibitor AT9283 also originated from a fragment-based approach, demonstrating the power of this strategy to yield clinical candidates. researchgate.net

In Silico Prediction of Drug-Target Interactions

In silico tools play a crucial role in predicting the potential biological targets of novel compounds. researchgate.net Servers like SWISS Target Prediction analyze the 2D and 3D similarity of a query molecule to a database of known active compounds to predict its likely targets. acs.org This approach predicted that certain pyrazole derivatives would possess kinase inhibitory properties, which was later confirmed experimentally. acs.org

Broader in silico studies on aminopyrazole derivatives have analyzed their interaction profiles across the kinome, demonstrating their selectivity for certain kinase classes and highlighting differences between 3-, 4-, and 5-aminopyrazole isomers in drug design. researchgate.net Furthermore, computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with better drug-like characteristics early in the discovery process. nih.gov

Data on Aminopyrazole Inhibitor Selectivity

The following table presents inhibitory activity data for representative aminopyrazole and related compounds against different kinases, illustrating the concept of selectivity.

| Compound | Target Kinase | IC50 (nM) | Selectivity over p38 | Reference |

| SR-3576 | JNK3 | 7 | >2800-fold | nih.govnih.gov |

| p38 | >20,000 | nih.govnih.gov | ||

| SR-3737 | JNK3 | 12 | 0.25-fold | nih.govnih.gov |

| p38 | 3 | nih.govnih.gov | ||

| SR-4326 | JNK3 vs JNK1 | - | 18.5-fold | acs.org |

| Compound 2j | p38α | Potent | Selective | osti.govrcsb.org |

| AT9283 | Aurora A/B | ~3 | - | researchgate.net |

Preclinical Biological Evaluation of Aminopyrazole Inhibitor, 4326 Analogs

In Vitro Biochemical Characterization

The in vitro biochemical characterization of SR-4326 and its derivatives has been pivotal in understanding their interaction with the target kinase and defining their potency and selectivity. These studies have primarily involved enzyme activity assays to determine inhibitory concentrations and have provided insights into the binding mechanisms.

Enzyme Activity Assays (e.g., HTRF, ADP-Glo Kinase Assay)

To quantify the inhibitory activity of aminopyrazole compounds, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a commonly employed method. nih.govnih.gov This assay measures the phosphorylation of a substrate by the kinase. For JNK3, biotinylated FL-ATF-2 (a fusion protein of glutathione (B108866) S-transferase and activation transcription factor 2) is often used as the substrate. nih.govnih.govnih.gov The assay is typically conducted in 384-well plates at room temperature. The reaction mixture includes the activated JNK enzyme (such as JNK3α1, JNK1, or JNK2), the inhibitor compound at varying concentrations, ATP, and the biotinylated substrate. nih.gov The extent of phosphorylation is then detected by adding a europium-labeled anti-phospho-ATF-2 antibody and a streptavidin-allophycocyanin conjugate, which allows for the measurement of a time-resolved fluorescence signal. nih.gov

Another widely used method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay. nih.gov This luminescent assay quantifies the amount of ADP produced during the kinase reaction. nih.gov The principle involves two steps: first, any remaining ATP after the kinase reaction is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal that is directly proportional to the kinase activity. nih.gov This assay is highly sensitive and can be used for a broad range of kinases, making it suitable for primary screening and selectivity profiling. reactionbiology.comresearchgate.net

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Dissociation Constants (Kd)

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. For SR-4326 and its analogs, IC50 values have been determined against JNK3, as well as other related kinases like JNK1, JNK2, and p38α, to assess both potency and selectivity. nih.govnih.gov

The lead compound, SR-4326, demonstrated notable isoform selectivity against JNK1 (18.5-fold). nih.gov Structure-activity relationship (SAR) studies on the aminopyrazole scaffold have led to the development of analogs with significantly improved potency and selectivity. For instance, modifications on the urea (B33335) and amide moieties of the lead compound have yielded inhibitors with subnanomolar IC50 values for JNK3 and high selectivity over JNK1 and p38α. nih.gov One standout analog, compound 26k , exhibited an IC50 of less than 1 nM for JNK3 and over 500-fold selectivity against JNK1. nih.gov

While IC50 values are widely reported, dissociation constants (Kd) provide a direct measure of the binding affinity between an inhibitor and its target. For certain fluorinated aminopyrazole analogs of the SR-4326 series, Kd values have been determined through radioligand binding assays, which are crucial for developing probes for PET imaging of pathological JNK3 activation. nih.gov

Interactive Table: Biochemical IC50 Values of SR-4326 and Analogs

| Compound | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | p38α IC50 (nM) | JNK3/JNK1 Selectivity |

|---|---|---|---|---|---|

| SR-4326 | 130 | 2400 | - | >10000 | 18.5 |

| 8c | 44 | 194 | - | >10000 | 4.4 |

| 26k | <1 | >500 | 210 | >20000 | >500 |

| 26n | 1.7 | 90 | 1.5 | >10000 | 53 |

| SR-3576 | 7 | - | - | >20000 | >2800 (vs p38α) |

Data sourced from multiple studies. nih.govnih.gov Note: A hyphen (-) indicates data not available.

Competitive Binding Studies

The mechanism of action for many aminopyrazole-based JNK3 inhibitors, including those derived from the SR-4326 scaffold, is ATP-competitive. sci-hub.se This means the inhibitor binds to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. nih.gov X-ray crystallography studies of analogs like 26k in complex with JNK3 have confirmed that these inhibitors occupy the ATP-binding site. nih.gov The binding is characterized by hydrogen bonds with hinge residues, such as Met149, which is a hallmark of ATP-competitive inhibitors. nih.gov The selectivity of these inhibitors for JNK3 over other kinases like p38 is attributed to the specific conformational changes and the planar nature of the aminopyrazole structure, which fits more favorably into the smaller active site of JNK3. nih.gov

In Vitro Cellular Studies

To ascertain that the biochemical activity of the inhibitors translates into efficacy within a cellular context, a series of in vitro cellular studies are performed. These assays evaluate the ability of the compounds to engage their target within cells and modulate downstream signaling pathways.

Target Engagement Assays (e.g., Inhibition of c-Jun Phosphorylation)

A primary method to confirm target engagement of JNK inhibitors in cells is to measure the phosphorylation of its key substrate, c-Jun. nih.gov An in-cell Western blot analysis is often utilized for this purpose. nih.gov In this assay, cells, such as the human neuroblastoma cell line SH-SY5Y, are treated with the inhibitor before being stimulated to activate the JNK pathway. nih.gov The level of phosphorylated c-Jun is then quantified. Most of the aminopyrazole analogs of SR-4326 showed reasonable potency in inhibiting c-Jun phosphorylation, typically with IC50 values around 1 μM or higher. nih.gov This indicates that the compounds are cell-permeable and can effectively inhibit JNK activity within a cellular environment. nih.gov

Cellular Pathway Modulation (e.g., Mitochondrial Membrane Potential Dissipation, Reactive Oxygen Species Generation)

JNK activation is implicated in cellular stress pathways, including mitochondrial dysfunction. Therefore, the ability of JNK3 inhibitors to protect against these processes is a key measure of their potential therapeutic benefit.

Mitochondrial Membrane Potential Dissipation: In models of neurodegeneration, such as those induced by the neurotoxin 6-hydroxydopamine (6-OHDA), JNK activation leads to the dissipation of the mitochondrial membrane potential (ΔΨm), a key event in apoptosis. nih.gov Assays using cationic fluorescent dyes are employed to measure changes in ΔΨm. Several aminopyrazole analogs of SR-4326 have demonstrated potent inhibition of 6-OHDA-induced mitochondrial membrane potential dissipation in SH-SY5Y cells, with IC50 values often below 50 nM. nih.gov This suggests that a small dose of these selective inhibitors is sufficient to rescue mitochondrial membrane potential. nih.gov

Reactive Oxygen Species (ROS) Generation: The generation of reactive oxygen species (ROS) is another consequence of cellular stress and mitochondrial dysfunction that is modulated by the JNK pathway. nih.gov Mitochondrial ROS inhibition assays are conducted to evaluate the antioxidant effects of the inhibitors. nih.gov For instance, in SH-SY5Y cells treated with 6-OHDA, analogs such as 26n and 26j significantly reduced the generation of ROS at concentrations as low as 40 nM. nih.gov

Interactive Table: Cellular Activity of Aminopyrazole Analogs

| Compound | In-Cell Western (c-Jun Phos.) IC50 (µM) | Mitochondrial Membrane Potential IC50 (nM) | ROS Inhibition IC50 (nM) |

|---|---|---|---|

| 26j | 1.0 | <50 | <40 |

| 26k | 0.8 | <50 | - |

| 26n | 1.2 | <50 | <40 |

Data sourced from a study on aminopyrazole-based JNK3 inhibitors. nih.gov Note: A hyphen (-) indicates data not available.

Cell Proliferation and Apoptosis Assays in Disease-Relevant Cell Lines (e.g., SH-SY5Y, INS-1, Cancer Cell Lines)

The preclinical evaluation of aminopyrazole inhibitor 4326 analogs has extensively utilized cell-based assays to determine their effects on cell survival, proliferation, and programmed cell death (apoptosis) across a variety of disease-relevant cell lines. These in vitro studies are crucial for establishing the mechanism of action and therapeutic potential in neurodegenerative diseases and cancer.

In the context of neurodegeneration, the human neuroblastoma cell line SH-SY5Y is a widely used model. Analogs of the aminopyrazole-based JNK3 inhibitor, SR-4326, have been systematically evaluated in these cells. nih.govdtic.mil An in-cell Western blot assay was employed to directly measure the inhibition of c-Jun phosphorylation, a downstream target of JNK, confirming that these compounds engage their intended target within a cellular environment. dtic.mil Furthermore, these analogs demonstrated protective effects against neurotoxin-induced cell death. In SH-SY5Y cells challenged with the neurotoxin 6-hydroxydopamine (6-OHDA), potent analogs showed significant inhibition of mitochondrial membrane potential dissipation, a key event in the apoptotic cascade. nih.gov Cytotoxicity assessments revealed that many of the optimized aminopyrazole analogs were non-toxic to SH-SY5Y cells at high concentrations, indicating a favorable safety profile at the cellular level. nih.gov

For oncology applications, aminopyrazole analogs have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.govnih.gov A library of aminopyrazole analogs was screened for its ability to inhibit CDK2 and CDK5. nih.gov The antiproliferative activity of these compounds was assessed against a panel of human pancreatic cancer cell lines. These assays identified lead compounds, such as analog 24, that effectively inhibited cancer cell growth. nih.gov To determine if the growth inhibition was due to the induction of apoptosis, a Caspase 3/7 assay was utilized. This screening method confirmed that potent CDK2/5 inhibiting analogs induced apoptosis in cancer cells, a desired mechanism for anticancer agents. nih.gov Some 3-aminopyrazole (B16455) derivatives, such as PNU-292137, which inhibit CDK2/cyclin A, have also demonstrated potent inhibition of cell proliferation in tumor cell lines. capes.gov.br

While extensive data exists for neuroblastoma and cancer cell lines, specific studies detailing the effects of aminopyrazole inhibitor 4326 analogs on pancreatic beta-cell lines like INS-1 were not prominently available in the reviewed literature.

Table 1: Activity of Aminopyrazole Analogs in SH-SY5Y Neuroblastoma Cells

| Compound Class | Assay | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Aminopyrazole JNK3 Inhibitors (SR-4326 Analogs) | In-Cell Western Blot | SH-SY5Y | Inhibition of c-Jun phosphorylation | dtic.mil |

| Aminopyrazole JNK3 Inhibitors (SR-4326 Analogs) | Mitochondrial Membrane Potential | SH-SY5Y | Protection against 6-OHDA-induced depolarization | nih.gov |

| Aminopyrazole JNK3 Inhibitors (SR-4326 Analogs) | Cytotoxicity Assay | SH-SY5Y | Generally non-toxic at high concentrations | nih.gov |

Table 2: Activity of Aminopyrazole Analogs in Cancer Cell Lines

| Compound Class | Assay | Cell Line Type | Key Finding | Reference |

|---|---|---|---|---|

| Aminopyrazole CDK2/5 Inhibitors | Growth Inhibition | Pancreatic Cancer | Potent inhibition of cell proliferation | nih.gov |

| Aminopyrazole CDK2/5 Inhibitors | Caspase 3/7 Assay | Pancreatic Cancer | Induction of apoptosis | nih.gov |

| 3-Aminopyrazole CDK2/Cyclin A Inhibitors | Proliferation Assay | Tumor Cell Lines | Potent inhibition of proliferation | capes.gov.br |

Inhibition of Epithelial-Mesenchymal Transition

Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, leading to increased motility and invasiveness. escholarship.org This process is critically involved in cancer progression, metastasis, and the development of drug resistance. researchgate.netnih.gov Small molecule inhibitors that can block or reverse EMT are therefore considered promising therapeutic agents. escholarship.orgnih.gov

The role of aminopyrazole inhibitor 4326 analogs in directly modulating EMT has been investigated through their primary mechanism as kinase inhibitors. Several signaling pathways and kinases are known to be key drivers of EMT. These include pathways involving transforming growth factor-β (TGF-β), polo-like kinase 1 (PLK1), and receptor tyrosine kinases. nih.govnih.gov By targeting these kinases, aminopyrazole analogs have the potential to inhibit the EMT process.

For instance, PLK1, a serine-threonine kinase, plays a role in controlling transcription factors that promote EMT. dndi.org While not direct analogs of 4326, related aminopyrimidinyl pyrazole (B372694) compounds have been designed as PLK1 inhibitors, suggesting a plausible mechanism by which pyrazole-based scaffolds could interfere with EMT. dndi.org The inhibition of PLK1 by such compounds would be expected to disrupt the signaling cascade that leads to the mesenchymal phenotype. Similarly, other kinase targets of aminopyrazole analogs are implicated in EMT. The inhibition of these pathways by specific small molecules has been shown to suppress EMT, characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin. nih.gov Although direct studies on compound 4326 and its immediate analogs on EMT markers are not extensively detailed, their function as inhibitors of key kinases involved in oncogenic signaling provides a strong rationale for their potential to inhibit this critical process in cancer metastasis.

Preclinical In Vivo Studies in Animal Models

Following promising in vitro results, aminopyrazole inhibitor 4326 analogs and related compounds have been advanced to preclinical in vivo studies using various animal models to assess their efficacy across different diseases.

Efficacy in Neurodegeneration Models (e.g., Familial Amyotrophic Lateral Sclerosis Mouse Models)

The potential of aminopyrazole-based JNK inhibitors for treating neurodegenerative diseases has led to their evaluation in relevant animal models. nih.gov Amyotrophic Lateral Sclerosis (ALS) is a fatal motor neuron disease, and the SOD1-G93A transgenic mouse is a standard model that recapitulates many aspects of the familial form of the disease. frontiersin.orgnih.gov

Research initiatives have been established to specifically test novel amino-pyrazole JNK inhibitors, a class that includes the SR-4326 series, for their neuroprotective effects in the SOD1-G93A in vivo model of ALS. dtic.mil The primary goal is to determine if JNK inhibition can effectively prevent neurodegeneration and motor deficits in these mice. dtic.mil Preliminary studies with related aminopyrimidine JNK inhibitors have shown that these compounds are well-tolerated in the SOD1-G93A mice, establishing a basis for the subsequent efficacy testing of the aminopyrazole series. dtic.mil While comprehensive efficacy data from these specific studies are emerging, the established role of JNK3 in neuronal apoptosis provides a strong therapeutic hypothesis. nih.gov Other kinase inhibitors, such as those targeting GSK-3β, have demonstrated positive therapeutic effects in the SOD1-G93A mouse model, including delayed symptom onset, improved motor function, and prolonged lifespan, lending support to the general strategy of targeting key kinases in ALS. nih.govnih.gov

Antitumor Efficacy in Xenograft Models

The anticancer potential of aminopyrazole analogs observed in cell-based assays has been validated in in vivo xenograft models, where human tumor cells are implanted into immunocompromised mice. An aminopyrazole analog identified as a CDK2/5 inhibitor, CP668863, which was initially developed for neurodegenerative diseases, was shown to significantly inhibit tumor growth in a xenograft mouse model. nih.gov

Similarly, another 3-aminopyrazole derivative, PNU-292137, which acts as a nanomolar inhibitor of CDK2/cyclin A, demonstrated significant in vivo antitumor activity. capes.gov.br In a mouse xenograft model, treatment with this compound resulted in a tumor growth inhibition of over 50%. capes.gov.br These findings confirm that the antiproliferative and pro-apoptotic effects seen in vitro translate to tangible antitumor efficacy in a complex in vivo environment.

Activity in Neglected Disease Models (e.g., Leishmaniasis)

Aminopyrazole analogs have been identified as a highly promising chemical series for the treatment of leishmaniasis, a neglected tropical disease caused by Leishmania parasites. dndi.orgnih.gov The Drugs for Neglected Diseases initiative (DNDi) has advanced several aminopyrazole compounds through their discovery pipeline. nih.gov

The lead aminopyrazole compound, DNDI-1047, was evaluated for its efficacy in a BALB/c mouse model of cutaneous leishmaniasis caused by L. major. nih.gov When administered orally, DNDI-1047 resulted in a significant reduction in lesion size to the point of no visible nodule. nih.gov This was accompanied by a substantial decrease in the parasite load within the tissue. nih.gov Other related compounds, such as amino-pyrazole ureas, have also demonstrated high levels of in vivo efficacy (>90%) against the visceral form of the disease caused by L. infantum. dndi.org These potent in vivo results highlight the potential of the aminopyrazole scaffold to yield new, effective treatments for this parasitic disease. nih.govbioworld.com

Table 3: In Vivo Efficacy of Aminopyrazole Analog DNDI-1047 in a Leishmaniasis Mouse Model

| Compound | Animal Model | Disease Model | Key Efficacy Readout | Outcome | Reference |

|---|---|---|---|---|---|

| DNDI-1047 | BALB/c Mouse | L. major infection | Lesion Size | Significant reduction (no visible nodule) | nih.gov |

| DNDI-1047 | BALB/c Mouse | L. major infection | Parasite Load (qPCR) | ~2-log-fold reduction vs. control | nih.gov |

Pharmacodynamic Marker Modulation

Pharmacodynamic (PD) markers are used in vivo to provide evidence that a drug is reaching its intended target and exerting the desired biological effect. For aminopyrazole kinase inhibitors, these markers are typically related to the phosphorylation state of the kinase's direct or indirect substrates.

In the context of neurodegeneration, for JNK3 inhibitors like the SR-4326 analogs, a key PD marker is the level of phosphorylated c-Jun in the target tissue, such as the brain. dtic.mil Inhibition of JNK3 activity would be expected to lead to a measurable decrease in phospho-c-Jun levels, providing direct evidence of target engagement in vivo.

For CDK inhibitor analogs being developed for cancer, a relevant PD marker is the phosphorylation of the retinoblastoma protein (Rb), a direct substrate of CDK2. nih.gov Inhibition of CDK2 in a tumor xenograft model would lead to reduced Rb phosphorylation. This, in turn, affects the cell cycle, and downstream markers such as cell cycle arrest at the G2/M phase can also serve as evidence of the drug's biological effect. nih.gov

In the leishmaniasis models, the most direct pharmacodynamic measure is the parasite load itself. nih.gov The reduction in parasite DNA, as measured by quantitative PCR (qPCR) in the infected tissue of treated animals, serves as a robust marker of the compound's antileishmanial activity and efficacy. nih.gov

Lead Optimization and Preclinical Development Pipeline

Strategies for Potency and Isoform Selectivity Enhancement

Following the identification of SR-4326, which demonstrated notable isoform selectivity for JNK3 over JNK1 (18.5-fold), extensive structure-activity relationship (SAR) studies were conducted to improve both potency and selectivity. acs.orgnih.gov These efforts led to the discovery of inhibitors with greater than 50-fold selectivity for JNK3 over JNK1. nih.gov

Key strategies and findings included:

Modification of the Phenyl Ring: Substitutions on the phenyl ring connected to the urea (B33335) moiety significantly impacted activity. While many modifications led to a decrease in potency, certain substitutions improved isoform selectivity. For instance, mono-fluoro substitutions at the ortho, meta, or para positions of this ring resulted in reduced JNK3 inhibition but enhanced selectivity against JNK1. acs.org

Exploration of Heterocyclic Replacements: The phenyl ring was replaced with various five-membered heterocyclic ring systems. N-methylpyrazole derivatives showed comparable potency and isoform selectivity to the lead compound SR-4326. acs.org Further modification of this pyrazole (B372694) group, such as an N-isopropyl substitution, yielded a JNK3 inhibitor with improved isoform selectivity compared to its N-methyl counterpart. acs.org

Impact of Fluoro-Substitutions on the Pyridine (B92270) Ring: Introducing fluorine atoms to the pyridine ring was also investigated. While improvements in isoform selectivity were observed with 2-fluoro and 6-fluoro substitutions compared to SR-4326, a general loss of JNK3 inhibitory potency was noted across these analogs. acs.orgnih.gov The 3-fluoro-derivative, in particular, showed a significant drop in activity, with an IC₅₀ value in the micromolar range. nih.gov

| Compound | Modification from SR-4326 | JNK3 IC₅₀ (nM) | JNK1 IC₅₀ (nM) | Selectivity (JNK1/JNK3) |

|---|---|---|---|---|

| SR-4326 | Lead Compound | Data not specified | Data not specified | 18.5-fold |

| 8g | meta-Fluoro on phenyl ring | Slight decrease vs. lead | Data not specified | Improved |

| 8h | para-Fluoro on phenyl ring | Slight decrease vs. lead | Data not specified | Improved |

| 26a | N-methylpyrazole replaces phenyl | Similar to lead | Data not specified | Similar to lead |

| 26f | N-isopropylpyrazole replaces phenyl | Data not specified | Data not specified | Improved vs. 26a |

| 16a | 2-Fluoro on pyridine ring | Potency loss observed | Data not specified | Improved |

Optimization of Drug Metabolism and Pharmacokinetic (DMPK) Properties for Preclinical Candidates

A significant focus of the lead optimization process was to enhance the DMPK profile of the aminopyrazole series to ensure suitability for further preclinical development. Optimization efforts successfully yielded compounds with favorable properties for intravenous administration. acs.orgresearchgate.net

Given that the therapeutic target, JNK3, is predominantly expressed in the brain, achieving brain penetration was a critical objective. acs.orgnih.gov The optimization program was successful in identifying compounds, such as 26n, that exhibited good brain penetration. acs.orgnih.gov The aminopyrazole scaffold has been effectively utilized in other programs to develop brain-penetrant inhibitors, addressing liabilities of previous chemical series. nih.govscispace.com These efforts have resulted in compounds that show good brain exposure in rodent models. nih.gov

Development of Backup Compounds and New Chemical Spaces

The extensive SAR campaign around the aminopyrazole scaffold served to both optimize the primary lead series and develop backup compounds by exploring new chemical space. acs.orgnih.gov By systematically altering various components of the lead molecule SR-4326, researchers generated a library of novel analogs. acs.org A key example of exploring new chemical space was the replacement of the phenyl group with different five-membered heterocyclic ring systems, such as N-methylpyrazole and N-methyl-triazole. acs.org This strategy not only provided insights into the structural requirements for activity but also created structurally distinct backup candidates. The synthesis of a focused library of aminopyrazole analogs allows for the systematic exploration of different regions of the kinase binding pocket. nih.gov

Integration of Computational and Experimental Approaches in Lead Optimization

The lead optimization of the aminopyrazole series was facilitated by the integration of computational and experimental techniques. acs.orgnih.gov Structure-based drug design was a key component of the strategy. researchgate.net To better understand the molecular basis for the compounds' potency and selectivity, the X-ray crystal structure of a representative inhibitor, 26k, in complex with JNK3 was solved at a resolution of 1.8 Å. acs.orgnih.gov This provided critical insights into the binding mode of the aminopyrazole-based inhibitors, helping to rationalize the observed SAR and guide the design of subsequent, improved analogs. acs.org This combination of experimental synthesis and testing with computational and structural analysis is a powerful paradigm in modern medicinal chemistry for accelerating the development of optimized lead compounds. nih.govresearchgate.net

Future Research Directions and Translational Perspectives Preclinical Focus

Refinement of Aminopyrazole Inhibitor, 4326 Analogs for Enhanced Preclinical Profiles

The development of analogs of Aminopyrazole Inhibitor, 4326 is a key strategy to improve its preclinical profile. Research has shown that systematic modifications to the aminopyrazole core can lead to compounds with enhanced potency and selectivity. nih.gov Structure-activity relationship (SAR) studies are instrumental in this refinement process, allowing researchers to understand how different chemical groups at various positions of the aminopyrazole scaffold influence its interaction with target kinases. nih.govacs.org

For instance, initial work on aminopyrazole-based inhibitors for c-Jun N-terminal kinase 3 (JNK3) revealed that while compounds like SR-3576 were potent inhibitors, further optimization was necessary to improve properties such as selectivity over other kinases like p38. nih.gov Subsequent research focused on developing analogs of SR-4326 to achieve high isoform selectivity against JNK1. nih.gov These efforts have successfully yielded potent JNK3 inhibitors with high selectivity over p38 kinase and, in some cases, over JNK2. nih.gov

Future refinement strategies will likely continue to leverage SAR data to guide the synthesis of new analogs. The goal is to identify compounds with optimal substitutions that not only enhance target engagement but also improve pharmacokinetic and pharmacodynamic properties, which are crucial for in vivo efficacy. acs.org

Investigation of Novel Aminopyrazole Scaffolds for Emerging Kinase Targets

The versatility of the aminopyrazole scaffold makes it an attractive starting point for discovering inhibitors for emerging kinase targets. researchgate.netnih.gov Kinases play a crucial role in a multitude of cellular processes, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. nih.gov The aminopyrazole core can serve as a privileged structure that can be adapted to target a wide range of kinases by modifying its substituents. nih.gov

A "scaffold hopping" strategy, where the core structure of a known inhibitor is modified to create a novel scaffold, has been successfully employed to discover new 3-aminopyrazole (B16455) inhibitors of MK-2. researchgate.netnih.gov This approach can lead to the identification of inhibitors with novel intellectual property and potentially improved properties.

Furthermore, the aminopyrazole scaffold has been incorporated into inhibitors targeting a variety of kinases, including:

Aurora kinases: Tozasertib, an inhibitor of Aurora kinases, features a 3-aminopyrazole scaffold that mimics adenine (B156593) to bind to the hinge region of the kinase. mdpi.com

Janus kinases (JAKs): Several JAK inhibitors, such as ruxolitinib (B1666119) and gandotinib, incorporate a pyrazole (B372694) ring in their structure to achieve potent and selective inhibition. mdpi.com

Cyclin-dependent kinases (CDKs): The aminopyrazole core is present in CDK inhibitors like AT7519, which is in clinical trials for cancer therapy. nih.gov Researchers have synthesized libraries of aminopyrazole analogs to explore the binding pockets of CDKs and have identified potent and selective CDK2/5 inhibitors. nih.gov

Future research will likely focus on applying these strategies to other "dark" or understudied kinases, which represent a largely untapped area for therapeutic intervention. nih.gov

Advanced Structural Biology Techniques for Deeper Mechanistic Understanding

A thorough understanding of how aminopyrazole inhibitors bind to their target kinases at the molecular level is critical for rational drug design. acs.org Advanced structural biology techniques, particularly X-ray crystallography, provide high-resolution three-dimensional structures of inhibitor-kinase complexes. acs.orgnih.gov These structures offer invaluable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. nih.gov

For example, the crystal structure of an aminopyrazole-based inhibitor in complex with JNK3 has been solved, revealing the binding mode of this class of inhibitors. acs.org This structural information helps to explain the observed SAR and provides a roadmap for designing new analogs with improved properties. acs.orgnih.gov The comparison of how aminopyrazole and indazole-based inhibitors bind to JNK3 highlighted the structural features responsible for the selectivity of the aminopyrazole class. nih.gov

Future directions in this area will likely involve the use of cryo-electron microscopy (cryo-EM) to study larger and more complex kinase assemblies. Additionally, integrating structural data with computational modeling will provide a more dynamic picture of inhibitor binding and its effect on kinase conformation and function.

Development of Predictive Computational Models for Improved Drug Design Efficiency

Computational modeling has become an indispensable tool in modern drug discovery, offering a faster and more cost-effective way to design and screen potential drug candidates. nih.govspringernature.com For aminopyrazole inhibitors, various computational approaches can be employed to accelerate their development.

Quantitative Structure-Activity Relationship (QSAR) Models: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to study aminopyrimidinyl pyrazole analogs as PLK1 inhibitors. mdpi.com These models can predict the biological activity of new compounds based on their three-dimensional structure and physicochemical properties, thereby guiding the design of more potent inhibitors. mdpi.com

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding pose of aminopyrazole inhibitors within the active site of a kinase, helping to prioritize compounds for synthesis and biological testing. mdpi.comnih.gov Molecular dynamics simulations can further provide insights into the stability of the inhibitor-kinase complex and the dynamic nature of their interactions over time. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models derived from known active aminopyrazole inhibitors can be used to virtually screen large compound libraries to identify novel scaffolds with the desired activity. nih.gov

The development of more accurate and predictive computational models, potentially leveraging machine learning and artificial intelligence, will be crucial for improving the efficiency of designing the next generation of aminopyrazole-based kinase inhibitors. nih.govresearchgate.net

Q & A

Q. What are the key synthetic strategies for constructing the aminopyrazole core in kinase inhibitors like 4326?

The aminopyrazole scaffold is synthesized via cyclocondensation of hydrazines with β-keto esters or nitriles. Functionalization at the N1 and C5 positions is critical for kinase binding. For example, introducing methyl groups at C5 (pyrazole numbering) improves steric complementarity in ATP-binding pockets, as seen in LRRK2 inhibitors . Substitutions on the N1 position (e.g., cyanoethyl or gem-dimethyl groups) enhance metabolic stability and brain penetration .

Q. How do researchers identify primary molecular targets for aminopyrazole inhibitors such as 4326?

Target identification involves in silico docking studies (e.g., using LRRK2 homology models) and biochemical kinase profiling. For instance, aminopyrazole inhibitors are screened against panels of 50–100 kinases to assess selectivity. Compounds showing <10 nM IC50 for LRRK2 and >100-fold selectivity over off-target kinases (e.g., JAK2) are prioritized .

Q. What in vitro assays are used to evaluate aminopyrazole inhibitor potency and selectivity?

- Biochemical assays : Measure IC50 values using recombinant kinases (e.g., LRRK2 autophosphorylation at Ser<sup>1292</sup>).

- Cellular assays : Quantify inhibition of kinase-dependent phosphorylation (e.g., pFAK reduction in CDK5 models) .

- Selectivity panels : Use KINOMEscan<sup>®</sup> to assess binding against 468 human kinases .

Q. How do molecular descriptors guide aminopyrazole inhibitor optimization?

Key descriptors include:

Q. How is the PASS program utilized to predict biological activity of aminopyrazole derivatives?

PASS (Prediction of Activity Spectra for Substances) predicts antitumor, analgesic, or anti-inflammatory activity based on structural fragments. For example, naphthoquinone-linked aminopyrazoles are prioritized for in vivo antitumor testing after PASS identifies >70% probability of kinase inhibition .

Advanced Research Questions

Q. How do researchers resolve selectivity challenges between structurally similar kinases (e.g., JAK2 vs. LRRK2)?

Aminopyrazole 4326 derivatives achieve >500-fold selectivity for LRRK2 over JAK2 by exploiting differences in ATP-binding pocket topology. Substituents at the pyrazole C5 position clash with JAK2’s compact active site but fit LRRK2’s hydrophobic cleft. Biochemical assays confirm IC50 values of 2 nM (LRRK2) vs. 1,100 nM (JAK2) .

Q. What strategies mitigate CYP1A2 inhibition in aminopyrazole-based inhibitors?

CYP1A2 inhibition (common in early analogs) is reduced by:

- Steric hindrance : Adding gem-dimethyl groups to solvent-exposed regions disrupts planar CYP1A2 binding .

- Polar substitutions : Methoxy or nitrile groups lower lipophilicity (cLogP <2) without sacrificing potency .

- Metabolic stability : Human hepatocyte assays identify analogs with >60% remaining parent compound after 1 hour .

Q. How are in vivo efficacy models validated for aminopyrazole inhibitors in neurodegenerative or oncology research?

Q. How does the position of the amino group on the pyrazole ring influence target affinity?

3-Aminopyrazoles exhibit higher CDK2/5 affinity (IC50 = 8 nM) than 4- or 5-isomers due to hydrogen-bonding with hinge residues (Glu81 and Leu83). Conversely, 4-aminopyrazoles show superior LRRK2 inhibition (IC50 = 1 nM) via hydrophobic interactions with Leu1947 .

Q. What crystallographic insights guide aminopyrazole inhibitor optimization?

Co-crystal structures (e.g., PDB: 1×09K) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products